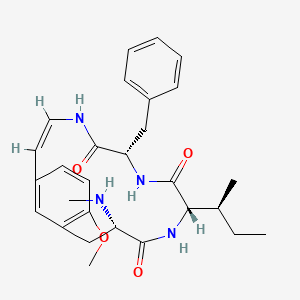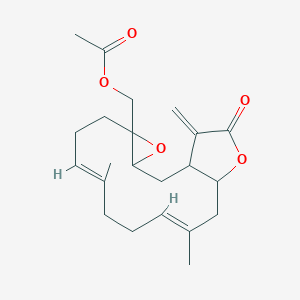
Lobolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobolide is a natural product found in Lobophytum crassum with data available.
Scientific Research Applications
Inhibition of NF-κB Pathway and Anti-Inflammatory Potential
Recent studies highlight the potential of Lobolide, a cembrane diterpene, as a promising candidate for targeting the NF-κB signaling pathway, which plays a crucial role in chronic inflammation and cancers. Lobolide has been observed to inhibit NF-κB activation in a concentration-dependent manner in HEK 293/NF-κB-Luc stable cells, with an IC50 value of 4.2±0.3 μmol/L. In addition, it significantly suppressed lipopolysaccharide (LPS)-induced production of TNFα and IL-1β in both THP-1 human monocytes and peripheral blood mononuclear cells (PBMCs). This suppression was partly due to the blockade of NF-κB translocation from the cytoplasm to the nucleus, impacting the TAK1-IKK-NF-κB pathway, and p38 and ERK MAPK activity. These findings suggest Lobolide as a potential anti-inflammatory compound (Xiao-fen Lv et al., 2012).
Role in Metabolomics and Epidemiological Research
Lobolide's relevance extends to the field of metabolomics, a crucial area in epidemiological research. Metabolomics involves the comprehensive characterization of small low-molecular-weight metabolites in biological samples, offering a unique perspective for measuring environmental and other exposures with improved precision. Advances in metabolomics, facilitated by developments like Lobolide, are revolutionizing large-scale epidemiological studies. This progress is attributed to improved sample preparation, automated laboratory methods, and reduced costs, marking a significant advancement in the field (I. Tzoulaki et al., 2014).
Impact on Pharmacology and Drug Development
Moreover, metabolomics, with compounds like Lobolide, plays a vital role in drug discovery and precision medicine. This field offers a comprehensive overview of metabolites and metabolism in biological systems, enabling the diagnosis of diseases, understanding disease mechanisms, identifying novel drug targets, customizing drug treatments, and monitoring therapeutic outcomes. The integration of metabolomics in biomedical applications, including the utilization of compounds like Lobolide, is paving the way for new insights into complex diseases and influencing drug discovery and personalized medicine (D. Wishart, 2016).
properties
CAS RN |
64180-71-8 |
|---|---|
Product Name |
Lobolide |
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(8E,12E)-9,13-dimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadeca-8,12-dien-5-yl]methyl acetate |
InChI |
InChI=1S/C22H30O5/c1-14-7-5-8-15(2)11-19-18(16(3)21(24)26-19)12-20-22(27-20,10-6-9-14)13-25-17(4)23/h8-9,18-20H,3,5-7,10-13H2,1-2,4H3/b14-9+,15-8+ |
InChI Key |
FZPXORVKUGLVCP-LPSKSUNQSA-N |
Isomeric SMILES |
C/C/1=C\CCC2(C(O2)CC3C(C/C(=C/CC1)/C)OC(=O)C3=C)COC(=O)C |
SMILES |
CC1=CCCC2(C(O2)CC3C(CC(=CCC1)C)OC(=O)C3=C)COC(=O)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC3C(CC(=CCC1)C)OC(=O)C3=C)COC(=O)C |
Other CAS RN |
64180-71-8 |
synonyms |
lobolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)

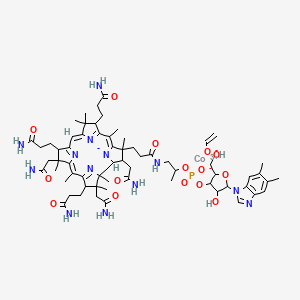
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
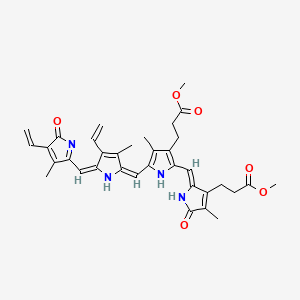
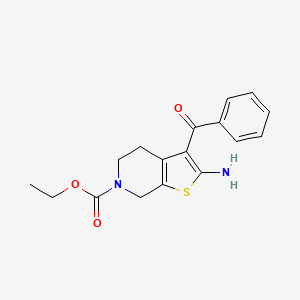
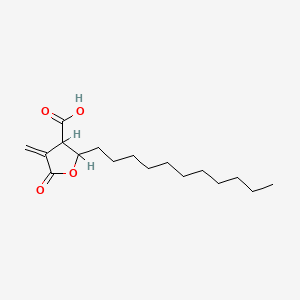
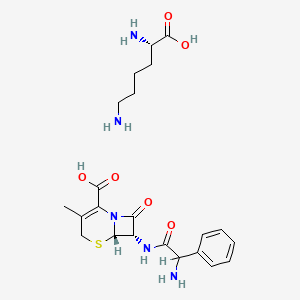
![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)
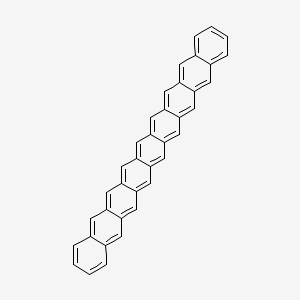
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide](/img/structure/B1237342.png)
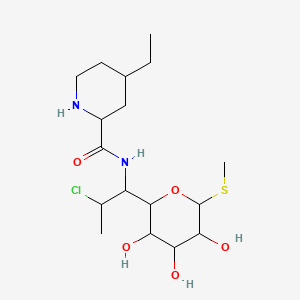
![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)
